molecular formula C19H14N4O3 B2615112 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide CAS No. 946362-45-4

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide

Cat. No.: B2615112
CAS No.: 946362-45-4
M. Wt: 346.346
InChI Key: XHCQUZFXFBISJX-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an isoxazole ring and an oxadiazole ring, both of which are known for their significant biological activities and therapeutic potential. The presence of these rings in the molecular structure imparts unique chemical properties and reactivity to the compound.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with nucleophiles replacing hydrogen atoms.

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide is unique due to the combination of both isoxazole and oxadiazole rings in its structure, which imparts a distinct set of chemical properties and biological activities. This dual-ring structure is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-17(21-19-23-22-18(25-19)15-11-12-20-26-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16H,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCQUZFXFBISJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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